molecular formula C21H14N4O8 B2529067 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 444178-87-4

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2529067
CAS No.: 444178-87-4
M. Wt: 450.363
InChI Key: JPXIIOFOGLAHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide features a cyanoacrylamide backbone substituted with a 2-hydroxy-4-nitrophenyl group on the amide nitrogen and a 4-methoxy-2-nitrophenyl-functionalized furan ring. Its structural complexity arises from:

  • Hydrogen-bonding motifs: The hydroxyl (-OH) on the amide-linked phenyl and the methoxy (-OCH₃) group on the furan-linked phenyl, which influence solubility and intermolecular interactions.

This compound’s unique substitution pattern distinguishes it from structurally related acrylamide derivatives, as detailed below.

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O8/c1-32-14-3-5-16(18(10-14)25(30)31)20-7-4-15(33-20)8-12(11-22)21(27)23-17-6-2-13(24(28)29)9-19(17)26/h2-10,26H,1H3,(H,23,27)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIIOFOGLAHCQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16N4O5C_{19}H_{16}N_{4}O_{5}, with a molecular weight of approximately 372.36 g/mol. The structural features include:

  • Cyano group : Contributes to the compound's reactivity.
  • Nitrophenyl moieties : May enhance biological activity through electron-withdrawing effects.
  • Furan ring : Known for various biological activities, including anti-cancer properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups may contribute to scavenging free radicals, protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The nitro groups can enhance the interaction with cellular targets, potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation, similar to other compounds in its class.

Cytotoxicity Studies

Research has demonstrated that derivatives of cyano-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values ranging from 0.11 to 1.47 µM against breast cancer cell lines (MCF-7) .

Mechanistic Insights

Molecular docking studies indicate that this compound could bind effectively to target proteins involved in cancer cell proliferation. For instance, interactions with the estrogen receptor (ER) have been noted, suggesting a potential role in hormone-related cancers .

Structure-Activity Relationship (SAR)

The introduction of electron-donating groups (EDGs) has been shown to enhance the biological activity of similar compounds, while electron-withdrawing groups (EWGs) can reduce potency . This highlights the importance of careful structural modifications in drug design.

Data Tables

Compound NameIC50 (µM)Target Cell LineMechanism
Compound A0.65MCF-7Apoptosis via p53 activation
Compound B1.98HeLaCell cycle arrest at G0-G1
Compound C0.11PANC-1Inhibition of proliferation

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key analogs and their substitution patterns:

Compound Name Amide Substituent Furan-Linked Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-hydroxy-4-nitrophenyl 4-methoxy-2-nitrophenyl ~421.34* Dual nitro groups, hydroxyl, methoxy; high polarity, H-bonding capacity -
(E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide 3-methylphenyl 4-nitrophenyl 375.38 Methyl group increases hydrophobicity; single nitro group
(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 3-ethoxyphenyl 2-methyl-4-nitrophenyl 417.41 Ethoxy enhances lipophilicity; methyl introduces steric hindrance
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide N,N-diethyl 2-bromophenyl ~409.26* Bromine adds molecular weight; tertiary amide improves organic solubility
(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide 3-chloro-4-fluorophenyl 4-[(1-methylimidazol-2-yl)methoxy]phenyl 410.80 Imidazole enables H-bonding; chloro/fluoro enhance electron deficiency
(E)-2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide 2-hydroxyphenyl 3-nitrophenyl 375.33 Ortho-hydroxy group may form intramolecular H-bonds; meta-nitro alters π-system

*Calculated based on molecular formula.

Electronic and Physicochemical Implications

  • Electron-withdrawing effects : The target compound’s dual nitro groups create a stronger electron-deficient system compared to analogs with single nitro substituents (e.g., ). This may enhance reactivity in nucleophilic environments or binding to electron-rich biological targets.
  • Solubility : The hydroxyl and methoxy groups in the target compound improve aqueous solubility relative to analogs with purely hydrophobic substituents (e.g., 3-methylphenyl in or N,N-diethyl in ).
  • Biological interactions: The imidazole moiety in provides a heterocyclic H-bond donor/acceptor, which is absent in the target compound. This difference could influence target selectivity in drug-design contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.